~4-Fold Enhanced Solubility in Cyclopentyl Methyl Ether (CPME) vs. Unsubstituted Meldrum's Acid at 23 °C
In a direct head-to-head comparison, 5-cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione exhibited approximately 4-fold higher solubility in cyclopentyl methyl ether (CPME) at 23 °C compared to unsubstituted Meldrum's acid [1]. The increased effective concentration enabled a reduction in N-sulfinyl urea organocatalyst loading from levels that were impractical due to solubility-limited kinetics to 1 mol% at room temperature, with a concomitant slight increase in enantioselectivity [1].
| Evidence Dimension | Solubility in CPME at 23 °C (qualitative fold-enhancement) |
|---|---|
| Target Compound Data | ~4-fold greater solubility than unsubstituted Meldrum's acid; enables 1 mol% catalyst loading with 91% conversion and 92% ee |
| Comparator Or Baseline | Unsubstituted Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione, CAS 2033-24-1): limited solubility in CPME restricts reaction rate and requires higher catalyst loading |
| Quantified Difference | ~4-fold solubility enhancement; catalyst loading reduced to 1 mol% at room temperature; enantioselectivity improved from 87% ee to 92% ee for alkyl nitroalkene substrate 1b |
| Conditions | CPME solvent, 23 °C, N-sulfinyl urea catalyst 8, 0.3 M substrate concentration, 1.5 equiv pronucleophile, trans-β-nitrostyrene 1a and alkyl nitroalkene 1b as substrates |
Why This Matters
This solubility advantage directly translates into lower catalyst costs, higher throughput at a given reactor volume, and improved enantioselectivity—critical factors for both process development scale-up and procurement decisions where catalyst expense dominates cost-of-goods.
- [1] Kimmel, K. L.; Weaver, J. D.; Ellman, J. A. Enantio- and diastereoselective addition of cyclohexyl Meldrum's acid to β- and α,β-disubstituted nitroalkenes via N-sulfinyl urea catalysis. Chem. Sci. 2012, 3, 121–125. View Source
